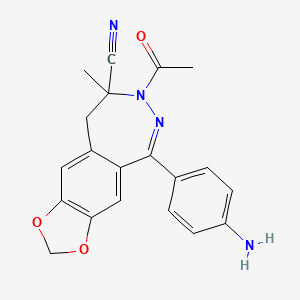
Egis-8332
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EGIS-8332 is a potent and selective non-competitive AMPA receptor antagonist. this compound inhibits AMPA/kainate ion channels and cell death. This compound inhibited AMPA currents in rat cerebellar Purkinje cells and inhibited the AMPA- and quisqualate-induced excitotoxicity in primary cultures of telencephalon neurons (IC(50)=5.1-9.0 microM), in vitro. This compound seems suitable for further development for the treatment of epilepsy, ischaemia and stroke based on its efficacy in a variety of experimental disease models, and on its low side effect potential.
Applications De Recherche Scientifique
Experimental Evidence
In various animal models, EGIS-8332 has shown significant neuroprotective effects:
- Cerebral Ischemia : In gerbils and rats subjected to transient global cerebral ischemia, this compound significantly reduced neuronal loss in the hippocampal CA1 area .
- Cerebral Infarct Size : The compound dose-dependently reduced cerebral infarct size following permanent middle cerebral artery occlusion in mice and rats, with a minimum effective dose established at 3 mg/kg .
Efficacy in Seizure Models
This compound demonstrated robust anticonvulsant actions across several seizure models:
- In maximal electroshock-induced seizures, the effective dose (ED50) ranged from 1.4 to 14.0 mg/kg .
- The compound also showed effectiveness against sound-induced and chemically-induced seizures.
Comparative Studies
While this compound exhibited promising anticonvulsant effects, comparative studies indicated that another AMPA antagonist, GYKI 53405, showed better efficacy in certain tests. However, this compound outperformed GYKI 53405 in models related to cerebral ischemia .
Potential for Epilepsy Treatment
Given its efficacy in reducing seizure activity and protecting against neuronal damage, this compound is considered a strong candidate for further development as an antiepileptic drug. Its low side effect profile compared to other treatments enhances its appeal for clinical use .
Broader Neurological Applications
Beyond epilepsy, the neuroprotective qualities of this compound suggest potential applications in treating other neurological conditions characterized by excitotoxicity or ischemic damage, such as stroke .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Neuroprotective Effects Study | Evaluate neuroprotective effects post-cerebral ischemia | Significant reduction in neuronal loss observed with this compound administration |
| Anticonvulsant Activity Assessment | Test efficacy against induced seizures | Effective in multiple seizure models; ED50 values established |
| Comparative Analysis with GYKI 53405 | Determine relative efficacy | This compound showed better outcomes in ischemic models; GYKI 53405 superior in some anticonvulsant tests |
Propriétés
Numéro CAS |
220725-87-1 |
|---|---|
Formule moléculaire |
C20H18N4O3 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
7-acetyl-5-(4-aminophenyl)-8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-8-carbonitrile |
InChI |
InChI=1S/C20H18N4O3/c1-12(25)24-20(2,10-21)9-14-7-17-18(27-11-26-17)8-16(14)19(23-24)13-3-5-15(22)6-4-13/h3-8H,9,11,22H2,1-2H3 |
Clé InChI |
CBHCOCUJJQDHSR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)(C)C#N |
SMILES canonique |
CC(=O)N1C(CC2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)(C)C#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EGIS-8332; EGIS 8332; EGIS8332. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















